1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone is a chemical compound with the molecular formula C18H19N3O2 It is known for its complex structure, which includes a benzoyl group attached to a pyridine ring, further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 5-benzoylpyridine with piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds share a similar piperazine structure but differ in their substituents and overall molecular architecture.
5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives: These compounds also contain a piperazine ring but are structurally distinct due to the presence of benzofuran and propenone groups.
Uniqueness
1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of a benzoyl group, pyridine ring, and piperazine ring.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[4-(5-benzoylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H19N3O2/c1-14(22)20-9-11-21(12-10-20)17-8-7-16(13-19-17)18(23)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
ZMGUHVOANOGCQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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